Cas no 137615-36-2 (4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol)
4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol Chemical and Physical Properties
Names and Identifiers
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- 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol
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- MDL: MFCD16618064
- Inchi: 1S/C15H13F3O2/c16-15(17,18)14(19)12-6-8-13(9-7-12)20-10-11-4-2-1-3-5-11/h1-9,14,19H,10H2
- InChI Key: VTKDFWOSQCKLGJ-UHFFFAOYSA-N
- SMILES: C(C1C=CC(OCC2C=CC=CC=2)=CC=1)(O)C(F)(F)F
4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D779286-5g |
4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol |
137615-36-2 | 95% | 5g |
$1320 | 2024-07-20 | |
| eNovation Chemicals LLC | D779286-5g |
4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol |
137615-36-2 | 95% | 5g |
$1320 | 2025-02-22 | |
| eNovation Chemicals LLC | D779286-5g |
4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol |
137615-36-2 | 95% | 5g |
$1320 | 2025-02-24 |
4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol
Introduction to 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol (CAS No. 137615-36-2)
4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol, also known by its CAS number 137615-36-2, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a benzyloxy group and a trifluoromethyl substituent, which contribute to its diverse applications in drug discovery and development.
The chemical structure of 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol consists of a benzene ring with a benzyloxy group attached at the para position and a trifluoromethyl group attached to the alpha carbon of the benzyl alcohol moiety. These functional groups endow the compound with specific chemical and biological properties, making it an attractive candidate for various research purposes.
Recent studies have highlighted the potential of 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol in several areas of biomedical research. One notable application is its use as an intermediate in the synthesis of novel pharmaceutical agents. The presence of the trifluoromethyl group, known for its electron-withdrawing properties, can significantly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. This makes 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol a valuable building block in the development of drugs with improved bioavailability and metabolic stability.
In addition to its role as a synthetic intermediate, 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol has been investigated for its potential therapeutic applications. Research has shown that compounds containing trifluoromethyl groups can exhibit enhanced biological activity, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol exhibited potent inhibitory effects on specific enzymes involved in cancer progression.
The synthesis of 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step processes, including the protection of hydroxyl groups, introduction of the trifluoromethyl moiety, and subsequent deprotection steps. Advanced synthetic methods have been developed to improve the efficiency and yield of these reactions, making it more accessible for large-scale production in both academic and industrial settings.
The physical and chemical properties of 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol are well-documented. It is a colorless liquid with a molecular weight of 258.29 g/mol. The compound exhibits good solubility in common organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO). These properties facilitate its use in various chemical reactions and biological assays.
In terms of safety and handling, it is important to note that while 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol is not classified as a hazardous material, standard laboratory practices should be followed to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), such as gloves and goggles, and working in well-ventilated areas.
The future prospects for 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol are promising. Ongoing research continues to explore its potential applications in drug discovery and development, particularly in areas where enhanced bioavailability and metabolic stability are crucial. As new synthetic methods are developed and optimized, it is likely that this compound will play an increasingly important role in advancing pharmaceutical science.
In conclusion, 4-(Benzyloxy)-alpha-(trifluoromethyl)benzyl Alcohol (CAS No. 137615-36-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel therapeutic agents with improved pharmacological properties. Continued research into this compound will undoubtedly contribute to advancements in drug discovery and development.
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